2,4-Dibromo-N-(4-bromophenyl)-N-(2,4-dibromophenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-N-(4-bromophenyl)-N-(2,4-dibromophenyl)aniline is an organic compound characterized by the presence of multiple bromine atoms attached to aniline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N-(4-bromophenyl)-N-(2,4-dibromophenyl)aniline typically involves the bromination of aniline derivatives. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions on the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-N-(4-bromophenyl)-N-(2,4-dibromophenyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted aniline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2,4-Dibromo-N-(4-bromophenyl)-N-(2,4-dibromophenyl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-N-(4-bromophenyl)-N-(2,4-dibromophenyl)aniline involves its interaction with specific molecular targets and pathways. The bromine atoms can influence the compound’s reactivity and binding affinity to various biological targets, potentially leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoaniline: A simpler compound with fewer bromine atoms.
4-Bromo-N-(2,4-dibromophenyl)aniline: A structurally related compound with a different bromination pattern.
N-(4-Bromophenyl)-N-(2,4-dibromophenyl)aniline: Another similar compound with variations in the bromine substitution.
Uniqueness
2,4-Dibromo-N-(4-bromophenyl)-N-(2,4-dibromophenyl)aniline is unique due to its specific bromination pattern, which can influence its chemical reactivity and potential applications. The presence of multiple bromine atoms can enhance its interactions with other molecules and make it a valuable compound for various research purposes.
Properties
CAS No. |
73087-81-7 |
---|---|
Molecular Formula |
C18H10Br5N |
Molecular Weight |
639.8 g/mol |
IUPAC Name |
2,4-dibromo-N-(4-bromophenyl)-N-(2,4-dibromophenyl)aniline |
InChI |
InChI=1S/C18H10Br5N/c19-11-1-5-14(6-2-11)24(17-7-3-12(20)9-15(17)22)18-8-4-13(21)10-16(18)23/h1-10H |
InChI Key |
VFLKOFGZFZHDEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(C2=C(C=C(C=C2)Br)Br)C3=C(C=C(C=C3)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.